N-(Adamantan-1-YL)-1-[(4-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide
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Overview
Description
N-(Adamantan-1-YL)-1-[(4-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide is a synthetic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of an adamantane group, a fluorophenyl group, and a methanesulfonyl group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Adamantan-1-YL)-1-[(4-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Adamantane Group: The adamantane group can be introduced via alkylation reactions using adamantyl halides.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through nucleophilic substitution reactions.
Addition of the Methanesulfonyl Group: The methanesulfonyl group can be introduced using methanesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the adamantane group.
Reduction: Reduction reactions could target the carbonyl group in the piperidine ring.
Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halides, nucleophiles, and bases are commonly employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as antiviral or anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(Adamantan-1-YL)-1-[(4-chlorophenyl)methanesulfonyl]piperidine-4-carboxamide
- N-(Adamantan-1-YL)-1-[(4-bromophenyl)methanesulfonyl]piperidine-4-carboxamide
- N-(Adamantan-1-YL)-1-[(4-methylphenyl)methanesulfonyl]piperidine-4-carboxamide
Uniqueness
The presence of the fluorophenyl group in N-(Adamantan-1-YL)-1-[(4-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide may confer unique properties such as increased lipophilicity, altered electronic effects, and enhanced biological activity compared to its analogs.
Properties
Molecular Formula |
C23H31FN2O3S |
---|---|
Molecular Weight |
434.6 g/mol |
IUPAC Name |
N-(1-adamantyl)-1-[(4-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C23H31FN2O3S/c24-21-3-1-16(2-4-21)15-30(28,29)26-7-5-20(6-8-26)22(27)25-23-12-17-9-18(13-23)11-19(10-17)14-23/h1-4,17-20H,5-15H2,(H,25,27) |
InChI Key |
XMDAGVBKKUSTSL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC23CC4CC(C2)CC(C4)C3)S(=O)(=O)CC5=CC=C(C=C5)F |
Origin of Product |
United States |
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